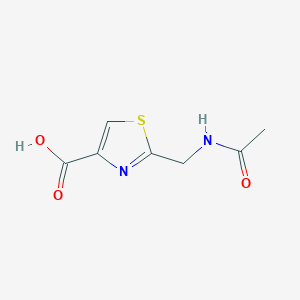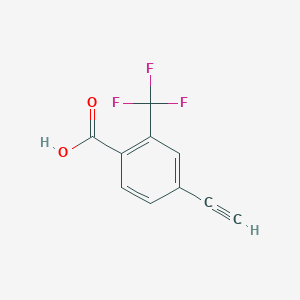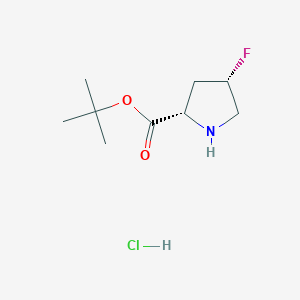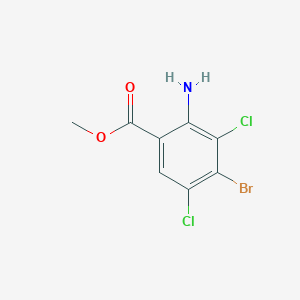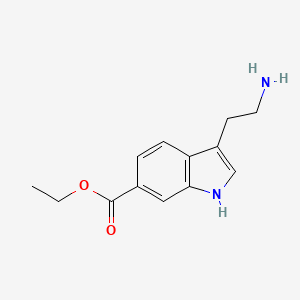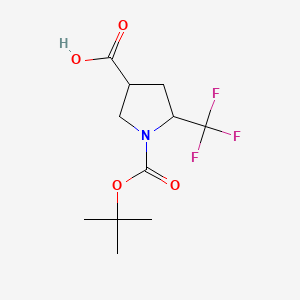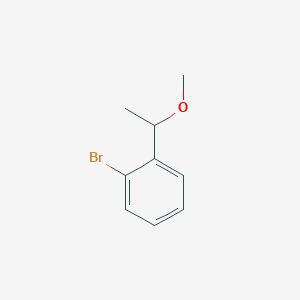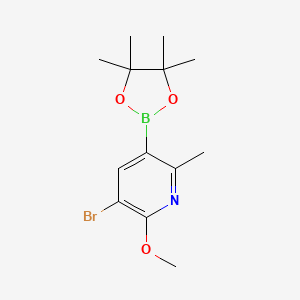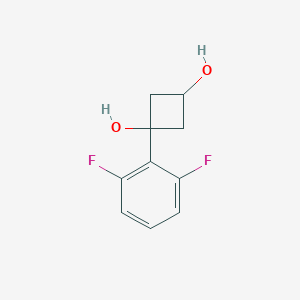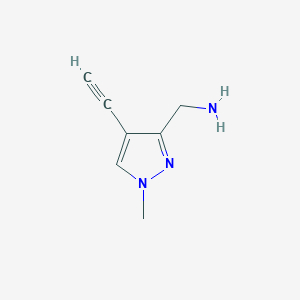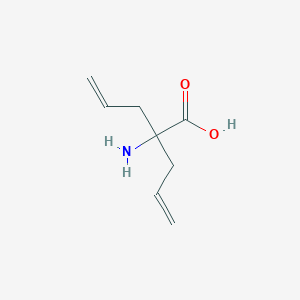![molecular formula C7H14O2 B13501486 [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol](/img/structure/B13501486.png)
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is an organic compound with a unique cyclopropyl structure. This compound is characterized by a cyclopropane ring substituted with hydroxymethyl and dimethyl groups. Its distinct structure makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol typically involves the cyclopropanation of suitable precursors. One common method is the reaction of 2,2-dimethyl-1,3-propanediol with formaldehyde under acidic conditions to form the cyclopropane ring. The hydroxymethyl group is introduced through subsequent reactions involving hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require efficient catalysts and reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques could be employed to meet industrial demands.
Analyse Des Réactions Chimiques
Types of Reactions
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of methyl derivatives.
Substitution: Formation of various substituted cyclopropyl derivatives.
Applications De Recherche Scientifique
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The cyclopropane ring’s strained structure may also play a role in its reactivity and interactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol: A stereoisomer with different spatial arrangement of atoms.
2,2-Dimethylcyclopropanol: Lacks the hydroxymethyl group.
Cyclopropylmethanol: Lacks the dimethyl substitution.
Uniqueness
[(1S,3R)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol is unique due to its specific stereochemistry and functional groups. Its distinct structure imparts unique chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H14O2 |
|---|---|
Poids moléculaire |
130.18 g/mol |
Nom IUPAC |
[(1R,3S)-3-(hydroxymethyl)-2,2-dimethylcyclopropyl]methanol |
InChI |
InChI=1S/C7H14O2/c1-7(2)5(3-8)6(7)4-9/h5-6,8-9H,3-4H2,1-2H3/t5-,6+ |
Clé InChI |
YTFDQYUOJBRVIC-OLQVQODUSA-N |
SMILES isomérique |
CC1([C@@H]([C@@H]1CO)CO)C |
SMILES canonique |
CC1(C(C1CO)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![n-[4-Methoxy-3-(methylamino)phenyl]acetamide](/img/structure/B13501411.png)
![Ethyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate](/img/structure/B13501415.png)
